2-(Bromomethyl)-3-methoxybenzonitrile
Description
2-(Bromomethyl)-3-methoxybenzonitrile (CAS: Not explicitly provided in evidence; see structural analogs in ) is a brominated aromatic compound featuring a nitrile group, methoxy substituent, and bromomethyl moiety. This structure renders it valuable in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and materials science. The bromomethyl group facilitates nucleophilic substitution reactions, while the nitrile and methoxy groups influence electronic properties and solubility.
Key applications include its use in synthesizing non-steroidal diuretics and kinase inhibitors, as inferred from analogs like 4-(Bromomethyl)-3-methoxybenzonitrile (CAS 104436-60-4), which is a positional isomer and a documented intermediate in finerenone production .
Properties
Molecular Formula |
C9H8BrNO |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
2-(bromomethyl)-3-methoxybenzonitrile |
InChI |
InChI=1S/C9H8BrNO/c1-12-9-4-2-3-7(6-11)8(9)5-10/h2-4H,5H2,1H3 |
InChI Key |
LXPUCYINRAQMKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1CBr)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-methoxybenzonitrile typically involves the bromination of 3-methoxybenzonitrile. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a solvent like carbon tetrachloride (CCl4). The reaction proceeds under reflux conditions to yield the desired bromomethylated product .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Solvents like dichloromethane or acetonitrile may be used, and the reaction can be carried out under controlled temperature and illumination to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-3-methoxybenzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.
Oxidation: The compound can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.
Reduction: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of 2-(bromomethyl)-3-methoxybenzaldehyde or 2-(bromomethyl)-3-methoxybenzoic acid.
Reduction: Formation of 2-(bromomethyl)-3-methoxybenzylamine.
Scientific Research Applications
2-(Bromomethyl)-3-methoxybenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo various chemical modifications.
Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound can be used to study the effects of brominated aromatic compounds on biological systems.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3-methoxybenzonitrile involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a good leaving group in substitution reactions. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems. The methoxy group can donate electron density through resonance, affecting the compound’s overall reactivity .
Comparison with Similar Compounds
Positional Isomers: Bromomethyl Substitution Patterns
The position of the bromomethyl group significantly impacts reactivity and applications:
Key Findings :
Functional Group Variations: Nitrile vs. Ester Derivatives
Replacing the nitrile group with esters alters solubility and reactivity:
Key Findings :
Halogenation Patterns: Bromo vs. Fluoro Derivatives
Fluorine substitution impacts lipophilicity and metabolic stability:
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
